Cas no 1235299-87-2 (1-methyl-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide)

1-Methyl-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound featuring a triazole core functionalized with a carboxamide group and a phenylethyl substituent. Its structural design combines a rigid heterocyclic scaffold with an amide linkage, enhancing binding affinity and selectivity in molecular interactions. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile intermediate or bioactive agent. The triazole moiety offers stability and hydrogen-bonding capability, while the phenylethyl group may contribute to lipophilicity and receptor targeting. Its well-defined synthesis and purity make it suitable for structure-activity relationship studies and drug discovery applications.
1-methyl-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide structure
1235299-87-2 structure
Product Name:1-methyl-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
CAS No:1235299-87-2
MF:C12H14N4O
MW:230.265761852264
CID:5984367
PubChem ID:49712585
Update Time:2025-05-22

1-methyl-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 1-methyl-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
    • 1-methyl-N-(2-phenylethyl)triazole-4-carboxamide
    • AKOS024519258
    • F5791-3509
    • CHEMBL4962017
    • VU0521084-1
    • 1-methyl-N-phenethyl-1H-1,2,3-triazole-4-carboxamide
    • 1235299-87-2
    • Inchi: 1S/C12H14N4O/c1-16-9-11(14-15-16)12(17)13-8-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,17)
    • InChI Key: UCGYKMNGRXBOHK-UHFFFAOYSA-N
    • SMILES: N1(C)C=C(C(NCCC2=CC=CC=C2)=O)N=N1

Computed Properties

  • Exact Mass: 230.11676108g/mol
  • Monoisotopic Mass: 230.11676108g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 253
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 59.8Ų

1-methyl-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5791-3509-2μmol
1-methyl-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
1235299-87-2
2μmol
$85.5 2023-09-09
Life Chemicals
F5791-3509-5μmol
1-methyl-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
1235299-87-2
5μmol
$94.5 2023-09-09
Life Chemicals
F5791-3509-10μmol
1-methyl-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
1235299-87-2
10μmol
$103.5 2023-09-09
Life Chemicals
F5791-3509-20μmol
1-methyl-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
1235299-87-2
20μmol
$118.5 2023-09-09
Life Chemicals
F5791-3509-1mg
1-methyl-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
1235299-87-2
1mg
$81.0 2023-09-09
Life Chemicals
F5791-3509-2mg
1-methyl-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
1235299-87-2
2mg
$88.5 2023-09-09
Life Chemicals
F5791-3509-3mg
1-methyl-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
1235299-87-2
3mg
$94.5 2023-09-09
Life Chemicals
F5791-3509-4mg
1-methyl-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
1235299-87-2
4mg
$99.0 2023-09-09
Life Chemicals
F5791-3509-5mg
1-methyl-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
1235299-87-2
5mg
$103.5 2023-09-09
Life Chemicals
F5791-3509-10mg
1-methyl-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
1235299-87-2
10mg
$118.5 2023-09-09

Additional information on 1-methyl-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide

Comprehensive Overview of 1-methyl-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide (CAS No. 1235299-87-2)

The compound 1-methyl-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide, identified by its CAS No. 1235299-87-2, is a specialized organic molecule that has garnered significant attention in pharmaceutical and biochemical research. This triazole-based carboxamide derivative is characterized by its unique structural features, including a 1,2,3-triazole core and a phenylethyl substituent, which contribute to its potential applications in drug discovery and development. Researchers are particularly interested in its role as a bioactive scaffold due to its ability to interact with various biological targets.

In recent years, the demand for heterocyclic compounds like 1-methyl-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide has surged, driven by their versatility in medicinal chemistry. The 1,2,3-triazole moiety is known for its stability and ability to form hydrogen bonds, making it a valuable building block for designing enzyme inhibitors and receptor modulators. This compound's carboxamide group further enhances its potential as a pharmacophore, enabling interactions with proteins and nucleic acids. Such properties align with current trends in targeted therapy and precision medicine, where researchers seek molecules with high specificity and low toxicity.

The synthesis of 1-methyl-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide typically involves click chemistry techniques, a popular method for constructing triazole rings efficiently. This approach is favored for its high yield, mild reaction conditions, and compatibility with diverse functional groups. The compound's CAS No. 1235299-87-2 serves as a unique identifier in chemical databases, facilitating its retrieval for structure-activity relationship (SAR) studies. As the pharmaceutical industry increasingly focuses on small-molecule therapeutics, this compound's modular design offers opportunities for optimization and derivatization.

Beyond its pharmaceutical potential, 1-methyl-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide has also been explored in material science and agrochemical research. Its aromatic and heterocyclic components make it a candidate for developing functional materials with tailored properties. Additionally, its bioisosteric qualities—replacing other functional groups while retaining biological activity—have sparked interest in crop protection and pest management solutions. These interdisciplinary applications highlight the compound's adaptability to diverse scientific challenges.

From an SEO perspective, queries related to CAS No. 1235299-87-2 often include terms like "1-methyl-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide uses," "triazole carboxamide synthesis," and "bioactive heterocycles in drug design." Addressing these search intents, this article emphasizes the compound's relevance to drug discovery, click chemistry applications, and molecular optimization. By integrating these high-value keywords, the content aligns with user interests while maintaining technical accuracy and readability.

In conclusion, 1-methyl-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide (CAS No. 1235299-87-2) represents a compelling case study in modern chemical research. Its structural elegance, synthetic accessibility, and multifunctional applications position it as a valuable asset in pharmaceutical innovation and beyond. As scientific inquiries continue to evolve, this compound is poised to remain at the forefront of molecular design and therapeutic development.

Recommended suppliers
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen